molecular formula C11H16O3 B12059971 1-Carboxy-3-adamantanol

1-Carboxy-3-adamantanol

Cat. No.: B12059971
M. Wt: 196.24 g/mol
InChI Key: CJJMAWPEZKYJAP-JZVMUCMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carboxy-3-adamantanol can be synthesized through several methods. One common approach involves the hydroxylation of adamantane derivatives. For instance, the preparation of 3-amino-1-adamantanol involves the reaction of amantadine with sulfuric acid and nitric acid in a microchannel reactor at temperatures between 45-90°C. The reaction mixture is then quenched in ice water, and the pH is adjusted to obtain the desired product .

Industrial Production Methods: The industrial production of this compound typically involves continuous, efficient, and safe processes. These methods are designed to minimize the risk of violent reactions and reduce the consumption of raw materials. The use of microreactor technology allows for precise control over reaction conditions, leading to high yields and stable product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Carboxy-3-adamantanol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Koch-Haaf reaction, where adamantanols are carbonylated with formic acid in the presence of a strong acid to form carboxylic acids .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted adamantane derivatives, such as 1-adamantanecarboxylic acid and adamantane-1,3,5-triol .

Mechanism of Action

The mechanism of action of 1-Carboxy-3-adamantanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with enzymes and receptors, modulating their activity. For example, its hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

1-Carboxy-3-adamantanol can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its combination of hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity compared to other adamantane derivatives.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(5S,7R)-3-hydroxyadamantane-1-carboxylic acid

InChI

InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/t7-,8+,10?,11?

InChI Key

CJJMAWPEZKYJAP-JZVMUCMXSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)C(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(=O)O

Origin of Product

United States

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